Bienvenue dans la boutique en ligne BenchChem!

1-(4-Hydroxybenzyl)-2-methylimidazole

Dopamine β-mono-oxygenase Enzyme substrate/inhibitor switch Imidazole structure-activity relationship

Select 4-HOMBI (CAS 107700-98-1) as a structurally validated negative control. Unlike its des-methyl analog 4-HOBI—an active DBM substrate—the 2-methyl substitution abolishes substrate activity via steric effects, enabling definitive structure-activity comparisons. With documented CYP3A4 inhibition (IC50=233nM) and HDAC1/2 activity (IC50=400-550nM), 4-HOMBI serves as both an ADME-Tox benchmark and a derivatizable medicinal chemistry scaffold. Source high-purity 4-HOMBI to ensure experimental reproducibility in enzyme profiling, inhibitor screening, and chemical biology applications.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 107700-98-1
Cat. No. B020568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxybenzyl)-2-methylimidazole
CAS107700-98-1
Synonyms1-(4-hydroxybenzyl)-2-methylimidazole
4-HOMBI
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2=CC=C(C=C2)O
InChIInChI=1S/C11H12N2O/c1-9-12-6-7-13(9)8-10-2-4-11(14)5-3-10/h2-7,14H,8H2,1H3
InChIKeyUZZIPISDNVKJAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Hydroxybenzyl)-2-methylimidazole CAS 107700-98-1: Core Structure, Nomenclature, and Procurement-Relevant Classification


1-(4-Hydroxybenzyl)-2-methylimidazole (CAS 107700-98-1), also referenced by the synonym 4-HOMBI, is a substituted imidazole derivative featuring a 4-hydroxybenzyl group attached to the N1 position of a 2-methylimidazole ring [1]. The compound belongs to the class of N-benzylimidazole derivatives and serves as a functionalized imidazole scaffold with the phenolic hydroxyl group positioned para to the methylene linkage [2]. As a defined chemical entity with a curated MeSH Supplementary Concept record, it is cataloged in major chemical databases including PubChem (CID 129925) with a molecular formula of C11H12N2O and molecular weight of 188.23 g/mol [3].

Why 1-(4-Hydroxybenzyl)-2-methylimidazole Cannot Be Substituted with 1-(4-Hydroxybenzyl)imidazole or Other Imidazole Analogs


The functional consequences of the 2-methyl substitution on the imidazole ring of 1-(4-hydroxybenzyl)-2-methylimidazole are dramatic and quantifiable. This single methyl group addition converts an enzyme substrate into a non-substrate with potential for altered enzyme interaction profiles [1]. Whereas the des-methyl analog 1-(4-hydroxybenzyl)imidazole (4-HOBI, CAS 41833-17-4) functions as an active substrate for dopamine β-mono-oxygenase (DBM) with normal kinetic behavior, introduction of the 2-methyl substituent completely abolishes substrate activity, likely through a steric effect [2]. Furthermore, the compound exhibits measurable activity against CYP3A4 (IC50 = 233 nM) and HDAC isoforms (IC50: HDAC2 = 400 nM, HDAC1 = 550 nM), a pharmacological fingerprint that distinguishes it from both the des-methyl analog and other imidazole derivatives [3]. Generic interchange without verifying these specific structural determinants would yield materially different experimental outcomes.

Quantitative Comparative Evidence for 1-(4-Hydroxybenzyl)-2-methylimidazole (4-HOMBI) Against Closest Analogs


Loss of Dopamine β-Mono-oxygenase (DBM) Substrate Activity: Direct Comparison of 4-HOMBI vs. 4-HOBI

In a direct head-to-head comparison using the same dopamine β-mono-oxygenase (DBM) assay system, 1-(4-hydroxybenzyl)-2-methylimidazole (4-HOMBI) displays no substrate activity, whereas its des-methyl analog 1-(4-hydroxybenzyl)imidazole (4-HOBI) functions as an active substrate with normal kinetic behavior up to 10 mM [1][2]. This functional switch from substrate to non-substrate occurs solely due to the presence of the 2-methyl group on the imidazole ring, attributed to a steric effect that blocks productive enzyme interaction [3].

Dopamine β-mono-oxygenase Enzyme substrate/inhibitor switch Imidazole structure-activity relationship

CYP3A4 Inhibition Potency: 4-HOMBI Displays Sub-Micromolar IC50 in Recombinant Human Enzyme Assays

1-(4-Hydroxybenzyl)-2-methylimidazole inhibits human recombinant CYP3A4 with an IC50 of 233 nM, as determined by measuring reduction in 1′-hydroxymidazolam formation using midazolam as the probe substrate in insect supersomes expressing human CYP3A4 [1]. This places the compound in the sub-micromolar potency range for CYP3A4 inhibition, a target engagement profile that is documented and quantifiable. No directly comparable IC50 data for 1-(4-hydroxybenzyl)imidazole (4-HOBI) against CYP3A4 was identified in the same assay format; this value therefore represents a reference point for the 2-methylated scaffold rather than a direct comparison [2].

Cytochrome P450 3A4 Drug metabolism Enzyme inhibition

Histone Deacetylase (HDAC) Isoform Inhibition Profile: 4-HOMBI Shows Differential Potency Across HDAC1 and HDAC2

1-(4-Hydroxybenzyl)-2-methylimidazole demonstrates measurable inhibitory activity against human histone deacetylase isoforms HDAC2 and HDAC1, with IC50 values of 400 nM and 550 nM, respectively [1]. The assays were conducted using recombinant full-length human HDAC2 (C-terminal 6XHis-tagged, residues 1–488) expressed in baculovirus-infected Sf9 cells, and C-terminal FLAG/His-tagged human HDAC1 [2]. This isoform activity profile establishes a baseline for the 2-methylimidazole scaffold in the context of epigenetic target engagement. Comparative data for the des-methyl analog 4-HOBI against these specific HDAC isoforms under identical conditions are not currently available in the curated databases [3].

Histone deacetylase HDAC inhibition Epigenetic modulation

DBM Functional Distinction from Pyrazole Isosteres: Substrate Abolition vs. Inhibitor Activity

The interaction of 1-(4-hydroxybenzyl)-2-methylimidazole with DBM is defined by the complete absence of substrate activity, contrasting with both the des-methyl imidazole analog (active substrate) and the pyrazole isostere (potent inhibitor) [1]. Specifically, 1-(4-hydroxybenzyl)pyrazole (4-HOBP, CAS 80200-09-5), where the imidazole ring is replaced by an isomeric pyrazole moiety, functions as a potent DBM inhibitor and not a substrate [2]. This establishes a functional hierarchy: 4-HOBI (imidazole, no 2-methyl) = substrate; 4-HOMBI (imidazole, 2-methyl) = no substrate activity; 4-HOBP (pyrazole) = potent inhibitor [3].

Heterocyclic isosteres Enzyme inhibition Imidazole vs. pyrazole

Research and Industrial Application Scenarios for 1-(4-Hydroxybenzyl)-2-methylimidazole (4-HOMBI)


Negative Control or Comparative Compound in Dopamine β-Mono-oxygenase (DBM) Substrate Studies

Investigators requiring a structurally matched negative control for DBM substrate activity should utilize 1-(4-hydroxybenzyl)-2-methylimidazole (4-HOMBI) alongside the active substrate 1-(4-hydroxybenzyl)imidazole (4-HOBI). This pair enables direct assessment of the functional consequence of 2-methyl substitution on the imidazole ring, where 4-HOBI serves as the active substrate with normal kinetics up to 10 mM and 4-HOMBI serves as the non-substrate comparator [1][2].

Scaffold for CYP3A4-Mediated Drug Metabolism Screening or Drug-Drug Interaction Assessment

For in vitro ADME-Tox screening panels that include CYP3A4 inhibition assessment, 4-HOMBI provides a reference compound with a documented IC50 of 233 nM in the standard midazolam 1′-hydroxylation assay using human recombinant CYP3A4 expressed in insect supersomes [3]. This quantifiable inhibitory potency supports its use as a benchmark compound when profiling novel imidazole derivatives for CYP3A4 interaction liability.

Starting Point for HDAC-Targeted Structure-Activity Relationship (SAR) Exploration

Medicinal chemistry programs investigating imidazole-based histone deacetylase inhibitors may use 4-HOMBI as a foundational scaffold with established inhibitory activity against HDAC1 (IC50 = 550 nM) and HDAC2 (IC50 = 400 nM) [4]. The 4-hydroxybenzyl substituent provides a hydrogen-bonding handle for further derivatization, while the 2-methyl group on the imidazole ring offers a defined starting point for exploring substitution effects on isoform selectivity and potency.

Heterocyclic SAR Studies Comparing Imidazole, 2-Methylimidazole, and Pyrazole Cores

The trio of 4-hydroxybenzyl heterocycles—4-HOBI (imidazole), 4-HOMBI (2-methylimidazole), and 4-HOBP (pyrazole)—presents a uniquely defined system for probing how heterocycle identity and substitution govern enzyme interaction outcomes with DBM. 4-HOBI acts as substrate, 4-HOMBI as non-substrate, and 4-HOBP as potent inhibitor [5]. This comparative set enables systematic investigation of steric and electronic determinants of enzyme recognition without altering the 4-hydroxybenzyl pharmacophore.

Quote Request

Request a Quote for 1-(4-Hydroxybenzyl)-2-methylimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.